3-[(4-methoxyphenyl)methyl]-2,4-dioxo-N-[(pyridin-3-yl)methyl]-1,2,3,4-tetrahydroquinazoline-7-carboxamide
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Description
The compound “3-[(4-methoxyphenyl)methyl]-2,4-dioxo-N-[(pyridin-3-yl)methyl]-1,2,3,4-tetrahydroquinazoline-7-carboxamide” belongs to the class of organic compounds known as quinazolines which are compounds containing a quinazoline moiety, which is a bicyclic heterocycle made up of two fused benzene and pyrimidine rings .
Synthesis Analysis
The synthesis of such compounds usually involves the reaction of an appropriate aniline with a β-ketoester or a β-diketone in the presence of a condensing agent .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a quinazoline core, which is a bicyclic system consisting of two fused six-membered rings, one of which is aromatic (benzene) and the other is a nitrogen-containing heterocycle (pyrimidine) .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the carbonyl groups and the nitrogen atoms in the molecule would make it capable of forming hydrogen bonds, which could affect its solubility in different solvents .Future Directions
Properties
IUPAC Name |
3-[(4-methoxyphenyl)methyl]-2,4-dioxo-N-(pyridin-3-ylmethyl)-1H-quinazoline-7-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N4O4/c1-31-18-7-4-15(5-8-18)14-27-22(29)19-9-6-17(11-20(19)26-23(27)30)21(28)25-13-16-3-2-10-24-12-16/h2-12H,13-14H2,1H3,(H,25,28)(H,26,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTBIDSJKZDOVAN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C(=O)C3=C(C=C(C=C3)C(=O)NCC4=CN=CC=C4)NC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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